![molecular formula C12H17N5O10S B564147 (3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-96-9](/img/structure/B564147.png)
(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics . The chemical structure of PB-5266C includes a dehydroasparagine residue, which distinguishes it from other monobactams .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PB-5266C involves the fermentation of Cytophaga johnsonae PB-5266. The culture broth is subjected to various purification processes to isolate the antibiotic . The specific synthetic routes and reaction conditions for PB-5266C are not extensively documented in the literature.
Industrial Production Methods
Industrial production of PB-5266C follows similar fermentation processes used for other antibiotics. The large-scale cultivation of Cytophaga johnsonae in bioreactors, followed by downstream processing, including filtration, extraction, and purification, is employed to obtain the antibiotic in significant quantities .
化学反应分析
Types of Reactions
PB-5266C undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in PB-5266C.
Substitution: The antibiotic can undergo substitution reactions, particularly at the dehydroasparagine residue.
Common Reagents and Conditions
Common reagents used in the reactions involving PB-5266C include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic .
科学研究应用
PB-5266C has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of monobactams.
Biology: Employed in research to understand the mechanisms of action of beta-lactam antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by beta-lactam-sensitive mutants.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes
作用机制
PB-5266C exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, PB-5266C disrupts cell wall synthesis, leading to bacterial cell lysis and death .
相似化合物的比较
Similar Compounds
Similar compounds to PB-5266C include other monobactams such as:
Aztreonam: A monobactam antibiotic with a similar mechanism of action but different chemical structure.
Tigemonam: Another monobactam with distinct antibacterial properties.
Carumonam: A monobactam used in clinical settings for its antibacterial activity
Uniqueness
PB-5266C is unique due to its dehydroasparagine residue, which is not present in other monobactams.
属性
CAS 编号 |
108065-96-9 |
|---|---|
分子式 |
C12H17N5O10S |
分子量 |
423.353 |
IUPAC 名称 |
(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C12H17N5O10S/c13-8(20)1-5(15-9(21)2-14-11(23)7(19)4-18)10(22)16-6-3-17(12(6)24)28(25,26)27/h1,6-7,18-19H,2-4H2,(H2,13,20)(H,14,23)(H,15,21)(H,16,22)(H,25,26,27)/b5-1+/t6-,7+/m1/s1 |
InChI 键 |
CFFFTCICFURLIB-FASBUVPQSA-N |
SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)CNC(=O)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



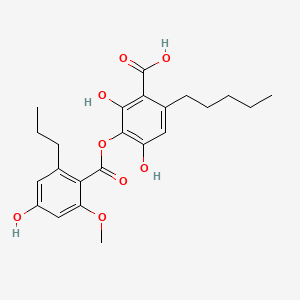
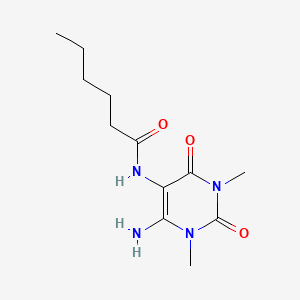
![Ethanone, 1-bicyclo[2.1.0]pent-2-yl-, (1alpha,2beta,4alpha)- (9CI)](/img/new.no-structure.jpg)
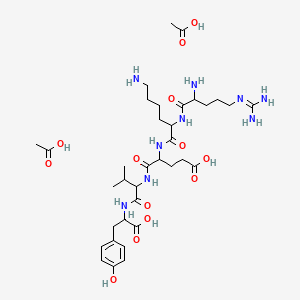
![3-[(1E)-buta-1,3-dienyl]benzaldehyde](/img/structure/B564073.png)
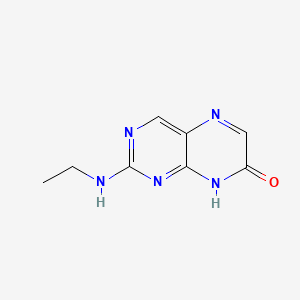
![(7R,7AR)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B564076.png)
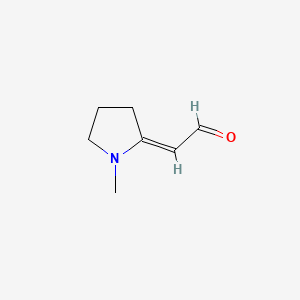
![(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B564079.png)
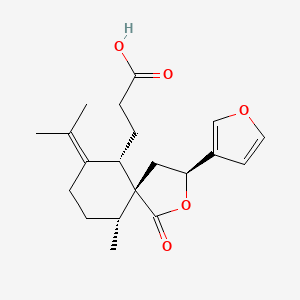
![[(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B564087.png)
